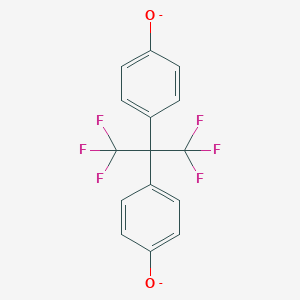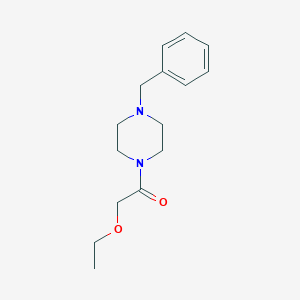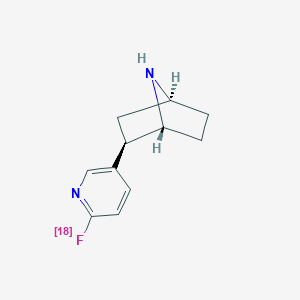![molecular formula C17H21Cl2NO4 B221384 Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which has been shown to have therapeutic effects in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA in the brain. By increasing the levels of GABA, this compound enhances the inhibitory effects of GABAergic neurotransmission, which can reduce neuronal activity and have therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a variety of effects on neuronal activity. Some of the biochemical and physiological effects of this compound include:
1. Increased inhibition of neuronal activity: By enhancing the inhibitory effects of GABAergic neurotransmission, this compound can reduce neuronal activity and have therapeutic effects in a variety of neurological and psychiatric disorders.
2. Reduced seizure activity: Studies have shown that this compound can reduce seizure activity in animal models of epilepsy.
3. Reduced drug-seeking behavior: this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent and selective: this compound is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in neuronal activity.
2. Well-tolerated: this compound has been shown to be well-tolerated in preclinical and clinical studies, which makes it a useful tool for studying the therapeutic effects of GABA modulation in humans.
Some of the limitations of this compound include:
1. Limited bioavailability: this compound has limited bioavailability, which can make it difficult to achieve therapeutic levels in the brain.
2. Limited stability: this compound is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate. Some of these include:
1. Clinical trials: Clinical trials are currently underway to investigate the efficacy of this compound in a variety of neurological and psychiatric disorders.
2. Novel formulations: Researchers are exploring novel formulations of this compound that can improve its bioavailability and stability.
3. Combination therapies: Researchers are exploring the potential of combining this compound with other drugs to enhance its therapeutic effects.
4. Mechanistic studies: Researchers are conducting mechanistic studies to better understand the role of GABA in neuronal activity and the therapeutic effects of GABA modulation.
Métodos De Síntesis
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with piperidine and ethyl chloroformate to form this compound.
Aplicaciones Científicas De Investigación
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in a variety of neurological and psychiatric disorders. Some of the areas of research include:
1. Epilepsy: Studies have shown that this compound can reduce seizure activity in animal models of epilepsy. Clinical trials are currently underway to investigate its efficacy in humans.
2. Addiction: this compound has been shown to reduce drug-seeking behavior in animal models of addiction. Clinical trials are currently underway to investigate its efficacy in humans.
3. Anxiety and Depression: this compound has been shown to have anxiolytic and antidepressant effects in animal models. Clinical trials are currently underway to investigate its efficacy in humans.
Propiedades
Fórmula molecular |
C17H21Cl2NO4 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H21Cl2NO4/c1-3-23-17(22)12-6-8-20(9-7-12)16(21)11(2)24-15-5-4-13(18)10-14(15)19/h4-5,10-12H,3,6-9H2,1-2H3 |
Clave InChI |
DLERBDLFWJCZBV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)


![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)
